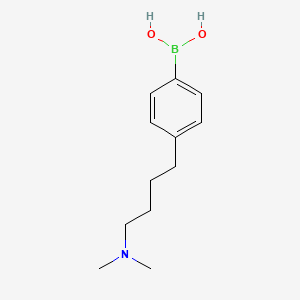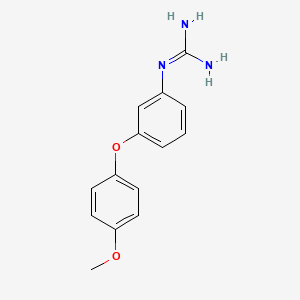
Stewart-Grubbs 催化剂
描述
Stewart-Grubbs catalyst is a useful research compound. Its molecular formula is C27H30Cl2N2ORu and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stewart-Grubbs catalyst suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stewart-Grubbs catalyst including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Z-选择性烯烃复分解
Stewart-Grubbs 催化剂已被用于实现Z-选择性烯烃复分解。 这种应用特别重要,因为它允许专门形成烯烃的Z-异构体,而这些异构体通常更难以合成 。 该催化剂与光催化剂合并的能力扩展了烯烃复分解的范围,使能够以高立体选择性合成复杂分子 .
治疗性分子的合成
在药物研究中,Stewart-Grubbs 催化剂有助于治疗性分子的合成。 它对各种官能团的高耐受性使其成为构建具有精确构型的复杂药物分子的理想选择,这对它们的生物活性至关重要 .
先进材料的开发
该催化剂在先进材料的开发中也起着重要作用。 它在聚合反应中的应用允许创建具有独特性能的聚合物,这些聚合物可用于从汽车到航空航天等各个行业 .
绿色化学应用
Stewart-Grubbs 催化剂通过促进更环保的反应来促进绿色化学。 它在温和条件下运行,可以在水溶液中使用,减少对有害溶剂和能源密集型过程的需求 .
农业化学合成
在农业领域,该催化剂有助于农用化学品的合成。 该催化剂提供的精确度确保了有效且安全的杀虫剂和除草剂的生产,这对作物保护至关重要 .
香精香料行业
包括香精香料在内的精细化学合成得益于 Stewart-Grubbs 催化剂。 它有助于构建构成各种气味和味道的复杂分子所需的碳碳双键 .
纳米技术研究
纳米技术研究利用 Stewart-Grubbs 催化剂来创建纳米材料。 该催化剂形成特定分子结构的能力对于合成具有所需性能的纳米颗粒和纳米复合材料至关重要 .
石油化工精炼
最后,Stewart-Grubbs 催化剂在石油化工精炼中得到应用。 它用于提高烯烃复分解等过程的效率,这对各种石油化工产品的生产至关重要 .
作用机制
Target of Action
The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .
Mode of Action
The mechanism of olefin metathesis catalyzed by the Stewart-Grubbs catalyst involves several steps:
- The catalyst coordinates with an alkene and a metal carbene to form a π-complex. The π-complex undergoes migratory insertion, leading to the formation of a metallacyclobutane intermediate. The metallacyclobutane ring opens, resulting in a new π-complex containing exchanged alkylidene groups. Finally, dissociation of this complex yields the desired metathesis product .
Biochemical Pathways
The Stewart-Grubbs catalyst impacts various organic reactions, including:
- Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .
Pharmacokinetics
The Stewart-Grubbs catalyst is a ruthenium-based complex. Its pharmacokinetic properties include:
- It is typically administered as a solid (purple) and may decompose at around 153°C. The compound’s distribution depends on the specific reaction conditions and substrate. The catalyst undergoes transformations during the metathesis process. The fate of the catalyst after use depends on the reaction context .
生化分析
Biochemical Properties
The Stewart-Grubbs catalyst plays a significant role in biochemical reactions. It is extensively used to synthesize a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals . The Stewart-Grubbs catalyst interacts with various enzymes, proteins, and other biomolecules, facilitating different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis .
Cellular Effects
It is known that the catalyst is used in the synthesis of biologically active compounds, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This is the exchange of carbon atoms between a pair of double bonds, catalyzed by the metal-carbene complex of the well-defined Grubbs catalyst . The mechanism involves the formation of a π-complex, followed by migratory insertion to give a metallacyclobutane intermediate .
Temporal Effects in Laboratory Settings
The catalyst is known for its broad range of functional group tolerance, air and moisture stability, making it a robust tool in laboratory settings .
Metabolic Pathways
The Stewart-Grubbs catalyst is involved in various metabolic pathways through its role in the synthesis of a variety of catalysts, including chemotherapeutic agents, polymers, biopolymers, and agrochemicals
属性
IUPAC Name |
[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCARGGZRTYFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2N2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746225 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927429-61-6 | |
| Record name | [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)




![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)



